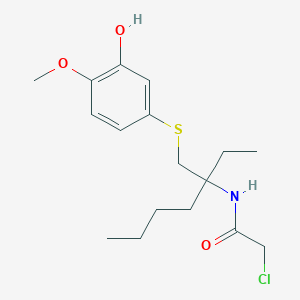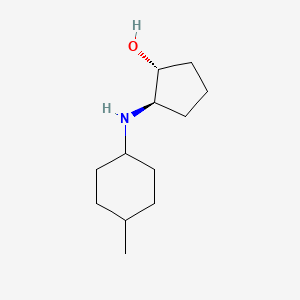
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloroacetamide group attached to a heptane chain, which is further substituted with a hydroxy-methoxyphenyl thioether group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting 3-hydroxy-4-methoxyphenol with an appropriate thiol under basic conditions to form the thioether.
Introduction of the heptane chain: The thioether can then be reacted with a heptane derivative, such as 3-bromoheptane, under nucleophilic substitution conditions to form the desired intermediate.
Formation of the chloroacetamide group: The final step involves reacting the intermediate with chloroacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing thioether and chloroacetamide functionalities.
Biology: As a potential inhibitor of enzymes that interact with chloroacetamide or thioether groups.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways involving its functional groups.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is likely related to its ability to interact with specific molecular targets through its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also interact with metal ions or other cofactors, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Shares the chloro and hydroxy-methoxyphenyl groups but lacks the thioether and heptane chain.
3-Hydroxy-4-methoxycinnamic acid: Contains the hydroxy-methoxyphenyl group but has a different overall structure.
Indole derivatives: Although structurally different, they share some biological activities due to the presence of aromatic and heterocyclic groups.
Uniqueness
2-Chloro-N-(3-(((3-hydroxy-4-methoxyphenyl)thio)methyl)heptan-3-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H26ClNO3S |
|---|---|
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
2-chloro-N-[3-[(3-hydroxy-4-methoxyphenyl)sulfanylmethyl]heptan-3-yl]acetamide |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-6-9-17(5-2,19-16(21)11-18)12-23-13-7-8-15(22-3)14(20)10-13/h7-8,10,20H,4-6,9,11-12H2,1-3H3,(H,19,21) |
Clé InChI |
JCYOGZOWLOPLAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CSC1=CC(=C(C=C1)OC)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)


![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)


![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
